molecular formula C18H21NO3 B6372686 4-(3-BOC-Aminophenyl)-2-methylphenol CAS No. 1262000-60-1

4-(3-BOC-Aminophenyl)-2-methylphenol

Cat. No.: B6372686
CAS No.: 1262000-60-1
M. Wt: 299.4 g/mol
InChI Key: AEXAZUHDJNTMJS-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-methylphenol is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-methylphenol typically involves the protection of the amine group using BOC anhydride. The process can be carried out under mild reaction conditions, often in the presence of a base such as 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction proceeds efficiently, yielding the desired BOC-protected amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free and catalyst-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-methylphenol involves its interaction with various molecular targets. The BOC-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in further chemical reactions. The phenolic hydroxyl group can form hydrogen bonds and interact with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-BOC-Aminophenyl)-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-(3-BOC-Aminophenyl)-2-methylbenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

    4-(3-BOC-Aminophenyl)-2-methylbenzyl alcohol: Features a benzyl alcohol group instead of a phenol.

Properties

IUPAC Name

tert-butyl N-[3-(4-hydroxy-3-methylphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-10-14(8-9-16(12)20)13-6-5-7-15(11-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXAZUHDJNTMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127855
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-60-1
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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